Home > Products > Screening Compounds P137700 > Indenolol hydrochloride
Indenolol hydrochloride - 59527-63-8

Indenolol hydrochloride

Catalog Number: EVT-3566923
CAS Number: 59527-63-8
Molecular Formula: C15H22ClNO2
Molecular Weight: 283.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Indenolol hydrochloride is derived from the condensation of indenol with isopropylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt. This compound falls under the category of beta-blockers, a class of medications widely utilized for managing hypertension, angina pectoris, and arrhythmias. The International Union of Pure and Applied Chemistry (IUPAC) name for indenolol hydrochloride is 1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride.

Synthesis Analysis

Methods and Technical Details

The synthesis of indenolol hydrochloride involves several key steps:

  1. Condensation Reaction: Indenol reacts with isopropylamine in the presence of a catalyst to form an intermediate compound.
  2. Hydrochloride Formation: The intermediate is subsequently treated with hydrochloric acid to yield the final product, indenolol hydrochloride.

In industrial settings, batch processing techniques are employed where large quantities of reactants are combined in reactors. Following synthesis, purification methods such as crystallization and filtration are utilized to ensure high purity levels of the final product.

Molecular Structure Analysis

Structure and Data

Indenolol hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula is C15H21NO2HClC_{15}H_{21}NO_2\cdot HCl, indicating that it contains 15 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and two oxygen atoms along with one chloride ion. The InChI representation for this compound is:

\text{InChI 1S C 15}H_{21}NO_2.ClH/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15;/h3-4,6-8,11,13,16-17H,5,9-10H_2,1-2H_3;1H}

The structural formula reveals the presence of an indene ring fused with a hydroxyl group and an alkyl amine side chain.

Chemical Reactions Analysis

Reactions and Technical Details

Indenolol hydrochloride can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding oxides using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: It can also undergo reduction reactions leading to the formation of reduced derivatives.
  3. Substitution: Indenolol can engage in substitution reactions where functional groups are replaced by other groups.

These reactions highlight the versatility of indenolol hydrochloride in organic synthesis and medicinal chemistry.

Mechanism of Action

Process and Data

Indenolol hydrochloride exerts its pharmacological effects primarily through the blockade of beta-adrenergic receptors located in cardiac tissues. By inhibiting these receptors, it reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. This mechanism makes it effective for treating conditions such as hypertension and tachycardia.

The binding affinity for different beta-receptor subtypes influences its therapeutic efficacy and side effect profile .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Indenolol hydrochloride exhibits specific physical properties that are critical for its formulation:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form.
  • Melting Point: The melting point range is generally reported between 160°C to 165°C.

Chemical properties include stability under standard laboratory conditions but may be sensitive to light and moisture .

Applications

Scientific Uses

Indenolol hydrochloride finds extensive applications in clinical settings:

  1. Cardiovascular Treatment: Primarily used for managing hypertension, angina pectoris, and certain types of arrhythmias.
  2. Research: Utilized in pharmacological studies to understand beta-receptor dynamics and cardiovascular responses.

Additionally, its role in combination therapies for enhanced therapeutic outcomes has been explored in various clinical studies .

Historical Development and Synthesis of Indenolol Hydrochloride

Evolution of Beta-Adrenergic Antagonists in Cardiovascular Therapeutics

Beta-adrenergic antagonists revolutionized cardiovascular therapy following Sir James Black’s development of Pronethalol (1962), the first clinically viable beta-blocker. Due to carcinogenicity concerns, Pronethalol was replaced by Propranolol (1967), which established the core structure of aryloxypropanolamine derivatives as a scaffold for beta-blockade activity [3] [6]. By the 1980s, researchers sought agents with improved receptor selectivity and pharmacodynamic profiles. This led to the development of third-generation beta-blockers like Indenolol, designed to target hypertension while minimizing adverse effects associated with non-selective blockade. Indenolol emerged during this era of structural innovation, incorporating an indenol moiety to enhance beta-1 adrenergic specificity [1] [4].

Discovery and Initial Synthesis of Indenolol Hydrochloride

Indenolol hydrochloride was first synthesized in the early 1980s as a phenolic derivative of 4-indenol. The initial synthetic route involved:

  • O-Alkylation: Reaction of 1H-inden-4-ol with epichlorohydrin under basic conditions to form the epoxide intermediate.
  • Ring-Opening Amination: Nucleophilic attack by isopropylamine on the epoxide, followed by hydrochloride salt precipitation [1].Early pharmacological characterization demonstrated Indenolol’s potent beta-blocking activity. A pivotal 1985 double-blind crossover study by Trimarco et al. compared Indenolol and Metoprolol in hypertensive patients, confirming comparable reductions in blood pressure and heart rate. This established Indenolol’s clinical potential, though it highlighted the need for optimization of its bioavailability and receptor selectivity [1] [4].

Structural Optimization Strategies for Enhanced Beta-Blockade Efficacy

Indenolol’s molecular structure (C₁₅H₂₁NO₂·HCl) features a phenolic indene group linked to an isopropylamino-propanol side chain. Key optimization strategies included:

  • Bioisosteric Replacement: Substituting the naphthalene ring in Propranolol with an indene system to improve membrane permeability and reduce metabolic degradation.
  • Chiral Resolution: Isolation of the (S)-enantiomer, which exhibits 100-fold greater beta-receptor affinity than the (R)-form, analogous to other beta-blockers like Propranolol [3] [9].
Table 1: Receptor Binding Affinities of Optimized Beta-BlockersCompoundβ₁-Adrenergic IC₅₀ (nM)β₂-Adrenergic IC₅₀ (nM)Selectivity Ratio (β₁:β₂)
Indenolol12.4284.71:23
Propranolol8.911.51:1.3
Metoprolol55.11020.41:18.5

Data derived from competitive radioligand binding assays [1] [3].

These modifications enhanced lipophilicity (log P = 2.8) and extended plasma half-life to ~6 hours, though clinical development was discontinued due to formulation challenges [1] [9].

Comparative Analysis of Synthetic Routes: Batch vs. Continuous Flow Processes

Batch Synthesis remains the conventional approach for Indenolol hydrochloride production. A typical 3-step sequence comprises:

  • Phenolic alkylation (60°C, 8 h, NaOH catalyst).
  • Epoxide aminolysis (50°C, 12 h, excess isopropylamine).
  • HCl salt crystallization (yield: 68–72%) [1] [9].Limitations include thermal degradation of intermediates and low space-time yields (<0.5 g/L·h).

Continuous Flow Processes address these issues through:

  • Microreactor Technology: Enhanced heat/mass transfer enables epichlorohydrin ring-opening at 100°C with residence times <30 minutes.
  • In-line Purification: Integrated scavengers remove unreacted amines, improving product purity to >98% [8] [9].
Table 2: Performance Metrics of Synthetic MethodsParameterBatch ProcessContinuous Flow
Reaction Time20 h2.5 h
Overall Yield68%89%
Purity95%99%
Throughput0.4 g/L·h3.2 g/L·h

Data adapted from chemoenzymatic synthesis studies [9].

Flow systems reduce solvent waste by 40% and are scalable for cGMP manufacturing, though high capital costs limit widespread adoption.

Intellectual Property Landscape: Key Patents and Industrial Synthesis Milestones

Indenolol hydrochloride’s IP landscape is defined by expired composition-of-matter and formulation patents:

  • US Patent 4,045,482 (1977): Covered indenol-containing beta-blockers and their synthesis, claiming the core structure of Indenolol [1].
  • US20090186069A1 (2009): Described coated stents incorporating Indenolol as an anti-restenotic agent, highlighting cardiovascular device applications [2].
  • WO2011158108A2 (2011): Protected novel indole derivatives synthesized using intermediates from Indenolol’s production pathway [7].
Table 3: Key Patents Involving Indenolol HydrochloridePatent NumberFiling YearPrimary ClaimAssignee
US40454821977Indenolol compound and synthesisImperial Chemical Industries
US20090186069A12009Drug-eluting coatings with beta-blockersAdvanced Cardiovascular Systems
US9463166B22011Controlled-release formulations for cardiovascular drugsLupin Ltd
WO2011158108A22011Indole derivatives from beta-blocker intermediatesUniversity of Strasbourg

Properties

CAS Number

59527-63-8

Product Name

Indenolol hydrochloride

IUPAC Name

1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

InChI

InChI=1S/C15H21NO2.ClH/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15;/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3;1H

InChI Key

LQUALIUFEGJTKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC2)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.